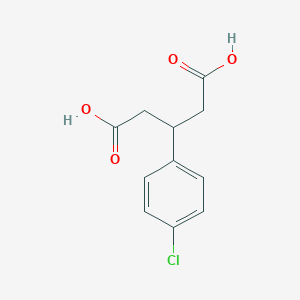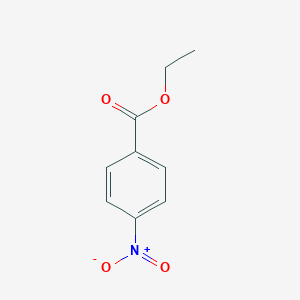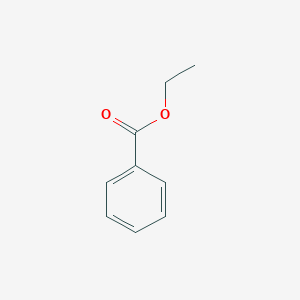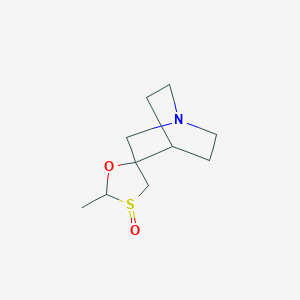
セビメリンスルホキシド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Cevimeline sulfoxide is a metabolite of cevimeline, a muscarinic agonist used primarily for the treatment of dry mouth in patients with Sjögren’s syndrome . Cevimeline acts on muscarinic acetylcholine receptors, particularly M1 and M3 receptors, to stimulate glandular secretion . The sulfoxide form is one of the primary metabolites formed during the metabolism of cevimeline .
科学的研究の応用
Cevimeline sulfoxide has several scientific research applications:
作用機序
Target of Action
Cevimeline Sulfoxide primarily targets the muscarinic acetylcholine receptors M1 and M3 . These receptors are common in secretory glands, such as salivary and sweat glands . The activation of these receptors results in an increase in secretion from these glands .
Mode of Action
Cevimeline Sulfoxide is a cholinergic agonist . It binds to and activates the muscarinic M1 and M3 receptors . This interaction with its targets leads to an increase in secretion from the secretory glands .
Biochemical Pathways
The activation of the muscarinic M1 and M3 receptors by Cevimeline Sulfoxide leads to an increase in secretion from exocrine glands . This can increase the tone of the smooth muscle in the gastrointestinal and urinary tracts .
Pharmacokinetics
Cevimeline Sulfoxide is primarily metabolized in the liver. The isozymes CYP2D6 and CYP3A4 are responsible for the metabolism of Cevimeline Sulfoxide . Approximately 44.5% of the drug is converted to cis and trans-sulfoxide, 22.3% to glucuronic acid conjugate, and 4% to N-oxide of Cevimeline .
Result of Action
The activation of the muscarinic M1 and M3 receptors by Cevimeline Sulfoxide leads to an increase in secretion from the secretory glands . This results in an increase in salivation, which can alleviate symptoms of dry mouth associated with conditions like Sjögren’s Syndrome .
生化学分析
Biochemical Properties
Cevimeline Sulfoxide, like its parent compound Cevimeline, acts as an agonist at the muscarinic acetylcholine receptors M1 and M3 . The activation of these receptors results in an increase in secretion from exocrine glands such as salivary and sweat glands .
Cellular Effects
Cevimeline Sulfoxide influences cell function by increasing the secretion of exocrine glands and the tone of smooth muscle in the gastrointestinal and urinary tracts . This can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
Cevimeline Sulfoxide exerts its effects at the molecular level by binding to and activating muscarinic M1 and M3 receptors . This leads to increased glandular secretions and smooth muscle contractions .
Temporal Effects in Laboratory Settings
It is known that approximately 44.5% of Cevimeline is converted to cis and trans-sulfoxide .
Metabolic Pathways
Cevimeline Sulfoxide is involved in metabolic pathways where Cevimeline is metabolized. Approximately 44.5% of the drug is converted to cis and trans-sulfoxide, 22.3% to glucuronic acid conjugate, and 4% to N-oxide of Cevimeline .
準備方法
The preparation of cevimeline sulfoxide involves the oxidation of cevimeline. One common method involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction typically proceeds at room temperature and is monitored until the desired level of oxidation is achieved . Industrial production methods may involve more scalable processes, such as continuous flow oxidation, to ensure consistent quality and yield .
化学反応の分析
Cevimeline sulfoxide undergoes several types of chemical reactions:
Oxidation: Further oxidation can convert cevimeline sulfoxide to its sulfone form.
Reduction: Reduction reactions can revert cevimeline sulfoxide back to cevimeline.
Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group, leading to various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
Cevimeline sulfoxide is similar to other muscarinic agonists such as pilocarpine and bethanechol . it has a unique structure that allows for specific binding to M1 and M3 receptors, leading to its distinct therapeutic effects . Other similar compounds include:
Pilocarpine: Another muscarinic agonist used for dry mouth and glaucoma.
Bethanechol: A muscarinic agonist used to treat urinary retention.
Cevimeline sulfoxide’s unique binding properties and metabolic profile make it a valuable compound for both therapeutic and research purposes .
特性
CAS番号 |
124751-36-6 |
|---|---|
分子式 |
C10H17NO2S |
分子量 |
215.31 g/mol |
IUPAC名 |
(2S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] 3-oxide |
InChI |
InChI=1S/C10H17NO2S/c1-8-13-10(7-14(8)12)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10-,14?/m0/s1 |
InChIキー |
CFUGNFXJXCPICM-MYWFGVANSA-N |
SMILES |
CC1OC2(CN3CCC2CC3)CS1=O |
異性体SMILES |
C[C@H]1O[C@@]2(CN3CCC2CC3)CS1=O |
正規SMILES |
CC1OC2(CN3CCC2CC3)CS1=O |
外観 |
White to Off-White Solid |
melting_point |
100-103°C |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
(2’R,3R,3’S)-rel-2’-Methylspiro[1-azabicyclo[2.2.2]octane-3,5’-oxathiolane] 3’-Oxide; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


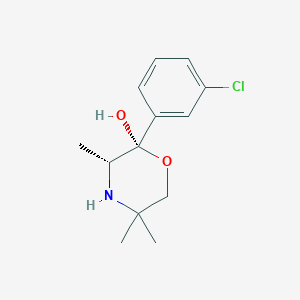

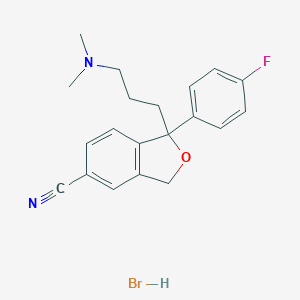
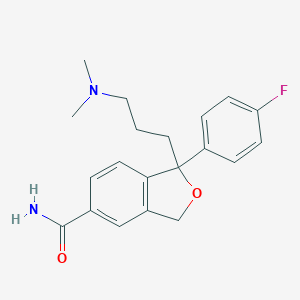
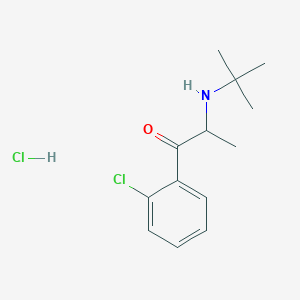



![5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B195662.png)
